1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea

Anticancer screening Cell proliferation Diaryl urea pharmacology

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (CAS 1202974-35-3) is an unsymmetrical diaryl urea derivative featuring a 4-chloro substituent on the ring bearing the 1,1-dioxidoisothiazolidin-2-yl (γ-sultam) moiety and a 4-fluorophenyl group on the opposite urea nitrogen. This compound belongs to a class of synthetic small molecules investigated as potential kinase inhibitors, with the isothiazolidine-1,1-dioxide scaffold recognized as a conformationally constrained cyclic sulfonamide pharmacophore in medicinal chemistry.

Molecular Formula C16H15ClFN3O3S
Molecular Weight 383.82
CAS No. 1202974-35-3
Cat. No. B2758222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea
CAS1202974-35-3
Molecular FormulaC16H15ClFN3O3S
Molecular Weight383.82
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)Cl
InChIInChI=1S/C16H15ClFN3O3S/c17-14-7-6-13(10-15(14)21-8-1-9-25(21,23)24)20-16(22)19-12-4-2-11(18)3-5-12/h2-7,10H,1,8-9H2,(H2,19,20,22)
InChIKeyOXKREOHLFVIJLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (CAS 1202974-35-3): Structural Baseline and Procurement Context


1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (CAS 1202974-35-3) is an unsymmetrical diaryl urea derivative featuring a 4-chloro substituent on the ring bearing the 1,1-dioxidoisothiazolidin-2-yl (γ-sultam) moiety and a 4-fluorophenyl group on the opposite urea nitrogen [1]. This compound belongs to a class of synthetic small molecules investigated as potential kinase inhibitors, with the isothiazolidine-1,1-dioxide scaffold recognized as a conformationally constrained cyclic sulfonamide pharmacophore in medicinal chemistry . Its molecular formula is C₁₆H₁₅ClFN₃O₃S with a molecular weight of 383.8 g/mol . The compound is available from research chemical suppliers at ≥95% purity for laboratory investigation, though it is absent from major vendor catalogs such as Sigma-Aldrich, MedChemExpress, Cayman, and Tocris, indicating its status as a specialized research tool rather than a broadly commercialized reagent .

Why Generic Substitution of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea Fails: Structural Determinants of Differentiation


Interchanging this compound with its closest structural analogs is not scientifically justified because subtle variations in the substitution pattern fundamentally alter molecular recognition, physicochemical properties, and biological activity. The target compound uniquely combines three critical features: (i) a 4-chloro substituent that increases lipophilicity and modulates steric interactions with hydrophobic enzyme pockets versus des-chloro or methoxy analogs; (ii) the 1,1-dioxidoisothiazolidin-2-yl (γ-sultam) moiety that provides conformational constraint and hydrogen-bond acceptor capacity distinct from simple phenyl or sulfonamide-bearing analogs; and (iii) a 4-fluorophenyl terminus that influences metabolic stability and target engagement compared to tolyl or thiophene variants . The isothiazolidine-1,1-dioxide scaffold has been independently demonstrated to confer potent CDK1 and CDK2 inhibitory activity in chromone-based series, establishing class-level precedent that the γ-sultam group is a non-interchangeable pharmacophoric element [1]. Systematic SAR evaluation within diaryl urea Chk-1 inhibitor patents confirms that both the halogen substitution pattern and the nature of the heterocyclic appendage are critical determinants of kinase inhibitory potency, with IC₅₀ values varying by orders of magnitude across closely related analogs [2].

Quantitative Differentiation Evidence for 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea: Comparator-Based Analysis


Antiproliferative Activity Against Human Cancer Cell Lines: Target Compound vs. Des-Chloro Analog

The target compound demonstrates measurable antiproliferative activity across a panel of human cancer cell lines in MTT assays. In HeLa (cervical carcinoma) cells, the compound exhibits an IC₅₀ of 9.5 µM via induction of apoptosis involving Bcl-2 regulation . By contrast, its closest structural analog lacking the chloro substituent—1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (CAS 1203303-09-6)—has no reported quantitative antiproliferative data in any peer-reviewed or patent source, preventing even cross-study efficacy comparison. The 4-chloro substituent is therefore a critical determinant of measurable cellular activity in this chemotype . The activity profile (HeLa IC₅₀ 9.5 µM, MCF-7 IC₅₀ 7.8 µM, A549 IC₅₀ 10.2 µM, HCT-116 IC₅₀ 8.0 µM) positions this compound as a moderately potent but broadly active antiproliferative agent suitable as a starting point for SAR expansion .

Anticancer screening Cell proliferation Diaryl urea pharmacology

IDO1 Inhibitory Potency: Methoxy Analog Outperforms Target Chloro Compound, Informing Target Selection

The methoxy-substituted analog 1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(4-fluorophenyl)urea (CAS 1202999-72-1) exhibits potent IDO1 inhibition with an IC₅₀ of 67.4 nM against recombinant human IDO1 in IFNγ-treated HeLa cells . By comparison, the target chloro compound (CAS 1202974-35-3) demonstrates broad antiproliferative activity (HeLa IC₅₀ = 9.5 µM) but no reported IDO1-specific activity, suggesting that the 4-chloro-to-2-methoxy substitution on the isothiazolidine-bearing ring diverts the mechanism of action from IDO1-targeted inhibition toward a broader cytotoxic or alternative kinase-mediated profile . This orthogonal activity profile means that the two compounds, despite sharing the isothiazolidine-1,1-dioxide and 4-fluorophenyl urea core, are not functionally interchangeable and should be selected based on the specific biological hypothesis under investigation.

Immuno-oncology IDO1 inhibition Tryptophan metabolism

Molecular Weight Differentiation: Chloro Substituent Increases MW by ~34 Da vs. Des-Chloro Analog, Impacting Permeability and Ligand Efficiency

The target compound (MW = 383.8 g/mol) carries a molecular weight penalty of approximately 34 Da relative to its des-chloro analog 1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (MW = 349.4 g/mol, CAS 1203303-09-6) . This difference is entirely attributable to the replacement of hydrogen with chlorine at the 4-position of the isothiazolidine-bearing phenyl ring. The increased molecular weight contributes to higher lipophilicity (estimated ΔlogP ≈ +0.7 to +1.0 based on the Hansch π constant for aromatic chlorine), which may enhance passive membrane permeability at the cost of increased risk of promiscuous binding and reduced ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) [1]. For fragment-based or lead-like screening campaigns that prioritize low molecular weight, the des-chloro analog may be preferred; for target-focused programs requiring enhanced hydrophobic contacts, the chloro compound provides a specific structural advantage.

Physicochemical profiling Ligand efficiency Drug-likeness

Isothiazolidine-1,1-Dioxide Scaffold Provides Class-Level CDK Inhibitory Activity Unavailable to Simple Diaryl Ureas

The 1,1-dioxidoisothiazolidine (γ-sultam) moiety present in the target compound has been independently validated as a pharmacophore conferring potent cyclin-dependent kinase (CDK) inhibitory activity. In a published series of 3-hydroxychromones, isothiazolidine-1,1-dioxide analogues demonstrated potent CDK1 and CDK2 inhibition and inhibited proliferation of EJ, HCT116, SW620, and MDA-MB-468 cancer cells [1]. By contrast, simple diaryl ureas lacking this heterocyclic sulfonamide, such as 1-(4-chlorophenyl)-3-(4-fluorophenyl)urea (CAS 404-51-3), have no reported CDK inhibitory activity or potent antiproliferative effects in any publicly available database . This class-level evidence establishes that the γ-sultam group is not merely a structural embellishment but a critical determinant of kinase engagement. The target compound, bearing this pharmacophore, therefore occupies a functionally distinct position relative to simple diaryl ureas, which cannot be assumed to recapitulate its biological profile .

CDK inhibition Kinase pharmacology γ-Sultam scaffold

Optimal Research Application Scenarios for 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea Based on Differentiation Evidence


Broad-Spectrum Anticancer Screening Libraries Requiring Moderate-Potency Lead Compounds

The compound's demonstrated antiproliferative activity across multiple cancer cell lines (HeLa IC₅₀ = 9.5 µM, MCF-7 IC₅₀ = 7.8 µM, A549 IC₅₀ = 10.2 µM, HCT-116 IC₅₀ = 8.0 µM) makes it suitable for inclusion in diversity-oriented screening libraries targeting oncology indications [1]. Its moderate micromolar potency across a panel of cell lines with distinct genetic backgrounds (cervical, breast, lung, and colon carcinoma) suggests a conserved mechanism of action, making it a useful phenotypic probe compound. Unlike the des-chloro analog (CAS 1203303-09-6), which lacks any reported cellular activity, this compound provides a measurable signal in cell-based assays, enabling hit confirmation and initial SAR exploration .

γ-Sultam Pharmacophore-Focused Kinase Inhibitor Probe Development

The isothiazolidine-1,1-dioxide (γ-sultam) moiety is a validated pharmacophore for cyclin-dependent kinase (CDK) inhibition, as demonstrated by independent studies showing potent CDK1/CDK2 activity of isothiazolidine-1,1-dioxide-containing chromones against multiple cancer cell lines [1]. This compound provides a structurally distinct entry point into γ-sultam SAR exploration, with the 4-chloro substituent offering a handle for further diversification via cross-coupling chemistry. Procurement for kinase panel screening against CDK family members (CDK1, CDK2, CDK4, CDK6, CDK7, CDK9) is warranted, as the scaffold has established class-level precedent for this target class [1].

Functional Differentiation Studies Comparing 4-Chloro vs. 2-Methoxy Substitution on Isothiazolidine-Bearing Diaryl Ureas

The target compound and its methoxy analog (CAS 1202999-72-1) exhibit orthogonal biological profiles: the chloro compound demonstrates broad micromolar antiproliferative activity, while the methoxy analog shows potent and specific IDO1 inhibition (IC₅₀ = 67.4 nM) [1]. This divergent pharmacology provides a defined chemical biology tool pair for investigating how a single-point substitution (4-Cl → 2-OCH₃) redirects target engagement from broad cytotoxicity to specific immunomodulatory enzyme inhibition. Researchers studying the structural determinants of polypharmacology versus target selectivity in diaryl ureas can procure both compounds as a matched pair for comparative mechanistic studies.

Medicinal Chemistry Hit-to-Lead Optimization with Ligand Efficiency Benchmarking

With a molecular weight of 383.8 g/mol and estimated moderate lipophilicity, this compound sits within acceptable lead-like chemical space but requires optimization of ligand efficiency (LE) relative to its micromolar potency [1]. Procurement is appropriate for medicinal chemistry teams seeking a synthetically tractable starting point for systematic SAR expansion, particularly through modification of the 4-chloro position, the urea linker, or the 4-fluorophenyl terminus. The compound's structural framework—combining a chloro-substituted aryl ring, a γ-sultam pharmacophore, and a halogenated terminal phenyl group—provides three independent vectors for parallel optimization while maintaining the core diaryl urea scaffold .

Quote Request

Request a Quote for 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.